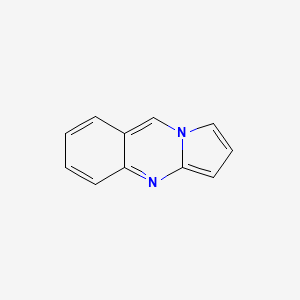
Pyrrolo(2,1-b)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(2,1-b)quinazoline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic structure. This compound has garnered interest due to its unique structural features and potential as a bioactive scaffold .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo(2,1-b)quinazoline can be achieved through various methods. One common approach involves the use of quinazoline derivatives and N-arylpyrroles. For instance, the reaction of quinazolinium N-ylides with substituted quinazolines can yield this compound . Another method involves the tert-amino effect, where double cyclization reactions starting from anthranilic acid or its derivatives are employed .
Industrial Production Methods: Industrial production of this compound often utilizes chemical and enzymatic methods. For example, the azidoreductive cyclization strategy using TMSCl-NaI and bakers’ yeast has been reported to produce bronchodilatory this compound alkaloids in good yields .
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolo(2,1-b)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydrogen peroxide (TBHP) for oxidation and Fe catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Pyrrolo(2,1-b)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives have been investigated for their potential as antiviral agents targeting TLR7 .
In the field of biology, this compound is used to study various biological pathways and molecular targets. Its unique structure allows for the exploration of its interactions with different biomolecules, providing insights into its mechanism of action and potential therapeutic applications .
Mecanismo De Acción
The mechanism of action of pyrrolo(2,1-b)quinazoline involves its ability to interact with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and exert cytotoxic effects, making them potential candidates for anticancer therapies . Additionally, this compound derivatives targeting TLR7 have demonstrated antiviral efficacy in vitro and in vivo .
Comparación Con Compuestos Similares
Pyrrolo(2,1-b)quinazoline can be compared to other similar compounds, such as pyrrolo(1,2-a)quinoline and pyrrolo(3,2-d)pyrimidine. While these compounds share structural similarities, this compound is unique due to its specific tricyclic structure and distinct biological activities . Other similar compounds include vasicine and its derivatives, which also possess a quinazoline nucleus and exhibit various pharmacological properties .
Propiedades
Número CAS |
270-03-1 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
pyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H |
Clave InChI |
GWRAMUCMZQJRQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN3C=CC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


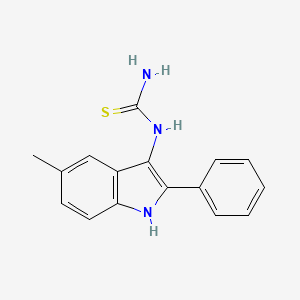

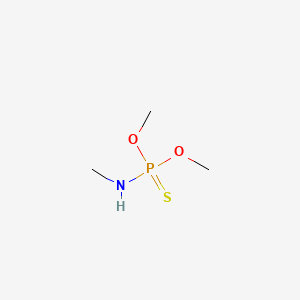
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)


![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
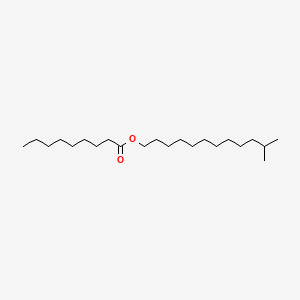
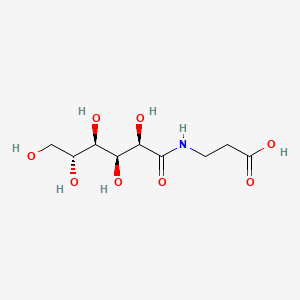
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)
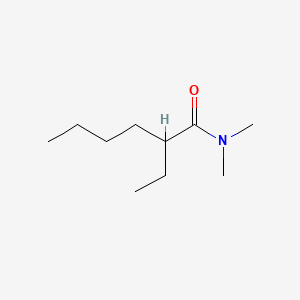
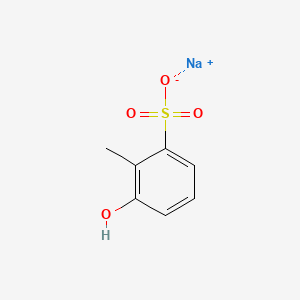
![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)

